molecular formula C24H40ClNO B1149603 OctadecanaMide, N-(2-chlorophenyl)- CAS No. 143943-86-6

OctadecanaMide, N-(2-chlorophenyl)-

Cat. No.: B1149603
CAS No.: 143943-86-6
M. Wt: 394.0335
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanamide, N-(2-chlorophenyl)-, is a substituted amide characterized by an 18-carbon aliphatic chain (octadecanamide) and a 2-chlorophenyl group attached to the nitrogen atom. This structural configuration imparts unique physicochemical properties, including distinct electronic and steric effects due to the chlorine substituent on the aromatic ring. Substituted amides like N-(2-chlorophenyl)-acetamide and N,N-dimethyloctadecanamide serve as valuable comparators for understanding its behavior .

Properties

CAS No.

143943-86-6

Molecular Formula

C24H40ClNO

Molecular Weight

394.0335

Synonyms

OctadecanaMide, N-(2-chlorophenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on 35Cl NQR Frequencies
Evidence from 35Cl nuclear quadrupole resonance (NQR) studies on N-(2-chlorophenyl)-amides reveals that substituents on the side chain significantly influence electronic environments. For example:

  • N-(2-chlorophenyl)-acetamide : Alkyl groups (e.g., methyl) in the side chain reduce 35Cl NQR frequencies due to electron-donating effects.
  • N-(2-chlorophenyl)-benzamide : Aryl or chloro-substituted alkyl groups increase frequencies, attributed to electron-withdrawing interactions .

B. Crystal Structure Analysis
Crystallographic data for related compounds highlight variations in bond lengths and lattice parameters:

Compound Crystal System Space Group Lattice Constants (Å) Key Bond Lengths (Å)
N-(phenyl)-2-chlorobenzamide Tetragonal P4(3) a=8.795, c=15.115 C(S)-C(O): 1.51 (variable)
N-(2-chlorophenyl)-acetamide Monoclinic P21/c a=10.879, b=9.561, c=10.067 C(S)-C(O): 1.49 (variable)

The C(S)-C(O) bond length is notably sensitive to side-chain substitution, while other bond lengths remain relatively stable. Chlorophenyl substitution introduces steric hindrance, affecting molecular packing in the crystal lattice .

Functional Group Comparisons

A. N-(2-chlorophenyl)-acetamide vs. Octadecanamide, N-(2-chlorophenyl)-

  • Chain Length : The octadecanamide backbone provides greater hydrophobicity and van der Waals interactions compared to the shorter acetamide chain.
  • Chlorine Position : Both compounds share a 2-chlorophenyl group, but the longer alkyl chain in octadecanamide may reduce solubility in polar solvents .

B. N,N-Dimethyloctadecanamide vs. Octadecanamide, N-(2-chlorophenyl)-

  • Substituent Type: The dimethylamino group in N,N-dimethyloctadecanamide (CAS 3886-90-6) is electron-donating, contrasting with the electron-withdrawing chlorine in the chlorophenyl variant. This difference impacts dipole moments and reactivity in nucleophilic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.